molecular formula C12H15NO4 B8758105 Bch-researchbc368509

Bch-researchbc368509

Cat. No. B8758105
M. Wt: 237.25 g/mol
InChI Key: JAOPURNEWDTQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989457B2

Procedure details

Diisopropylethylamine (DIPEA, 25.3 mL, 145 mmol) is added dropwise to a solution of EDCI (13.8 g, 72.5 mmol), 4-hydroxybenzoic acid (10.0 g, 72.5 mmol) and ethyl 3-aminopropionate (11.1 g, 72.5 mmol) in THF (700 mL) at room temperature under nitrogen, after which the mixture is stirred for 7 h. The mixture is diluted with water (200 mL) and saturated aqueous sodium bicarbonate solution (100 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts are washed with water (100 mL) and brine (100 mL), dried (MgSO4) and the solvents are removed under reduced pressure. The residue is purified by flash column chromatography on silica gel, eluting with hexanes/ethyl acetate (1:1 to 1:4), to afford ethyl 3-(4-hydroxybenzoylamino)propionate as a white crystalline solid (13.59 g, 79%): 1H NMR (CDCl3, 300 MHz) δ 1.27 (t, J=7.14 Hz, 3H), 2.64 (t, J=6.16 Hz, 2H), 3.71 (dt, J=6.09, 11.85 Hz, 2H), 6.86 (d, J=8.70 Hz, 2H), 6.89-6.93 (m 1H), 7.63 (d, J=8.65 Hz, 2H), 8.21-8.27 (m, 1H); APCI MS m/z 238 [C12H15NO4+H]+.
Quantity
25.3 mL
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.[OH:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=O)=[CH:24][CH:23]=1.[NH2:31][CH2:32][CH2:33][C:34]([O:36][CH2:37][CH3:38])=[O:35]>C1COCC1.O.C(=O)(O)[O-].[Na+]>[OH:21][C:22]1[CH:23]=[CH:24][C:25]([C:26]([NH:31][CH2:32][CH2:33][C:34]([O:36][CH2:37][CH3:38])=[O:35])=[O:28])=[CH:29][CH:30]=1 |f:6.7|

Inputs

Step One
Name
Quantity
25.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
13.8 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
11.1 g
Type
reactant
Smiles
NCCC(=O)OCC
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
after which the mixture is stirred for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (1:1 to 1:4)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OC1=CC=C(C(=O)NCCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.59 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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